Topic: 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine: Synthesis and Characterization
Topic: 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine: Synthesis and Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis and characterization of 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine, a key heterocyclic intermediate in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring both reproducibility and a deeper understanding of the chemistry involved.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[3,2-b]pyridine core, commonly known as 7-azaindole, is a privileged scaffold in modern drug discovery.[1] As a bioisostere of indole, it is a crucial component in a wide array of biologically active molecules, particularly as kinase inhibitors.[1] The introduction of halogen atoms at specific positions creates versatile synthetic handles for further molecular elaboration through cross-coupling reactions, enabling the exploration of chemical space and the optimization of structure-activity relationships (SAR).
The target molecule, 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine (CAS No. 1190318-41-2)[2], is of particular interest. It features two distinct halogen atoms on the bicyclic core. The bromine at the C3 position and the chlorine at the C7 position offer orthogonal reactivity, allowing for selective functionalization and the efficient construction of complex molecular architectures.
Strategic Synthesis: Pathway to 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine
The most direct and reliable synthesis of the target compound involves the regioselective halogenation of a pre-existing 7-azaindole core. The strategy hinges on the inherent electronic properties of the pyrrolo[3,2-b]pyridine system, where the C3 position of the pyrrole ring is highly activated towards electrophilic substitution.[3]
Retrosynthetic Analysis
A logical retrosynthetic approach begins by disconnecting the C3-Br bond, identifying 7-chloro-1H-pyrrolo[3,2-b]pyridine as the key precursor. This precursor can be synthesized through various established methods for constructing the 7-azaindole skeleton.
Caption: Retrosynthetic pathway for the target molecule.
Recommended Synthetic Protocol
This protocol details the electrophilic bromination of 7-chloro-1H-pyrrolo[3,2-b]pyridine. The use of copper(II) bromide offers a mild, efficient, and high-yielding transformation.[4]
Reaction Scheme:
Caption: Synthesis of the target via C3-bromination.
Step-by-Step Experimental Protocol:
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Preparation: To a solution of 7-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq.) in anhydrous acetonitrile (MeCN), add copper(II) bromide (CuBr₂, 1.1-1.5 eq.) in one portion at room temperature.
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Reaction: Stir the resulting suspension vigorously at room temperature. The reaction is typically complete within 4-12 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extraction: Separate the layers and extract the aqueous phase with EtOAc (3x).
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Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
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Purification: Filter the mixture and concentrate the filtrate in vacuo. Purify the crude product by column chromatography on silica gel (using a hexane/EtOAc gradient) to afford 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine as a solid, typically yellow to white in appearance.[5]
Mechanistic Insights: Electrophilic Aromatic Substitution
The regioselective bromination at the C3 position is a classic example of an electrophilic aromatic substitution reaction. The pyrrole moiety of the 7-azaindole ring is electron-rich and acts as the nucleophile.
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Generation of Electrophile: While the exact mechanism with CuBr₂ can be complex, it effectively delivers an electrophilic bromine species ("Br⁺" equivalent).
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Nucleophilic Attack: The π-system of the pyrrole ring attacks the electrophilic bromine. This attack occurs preferentially at C3 due to the superior stability of the resulting Wheland intermediate (sigma complex) compared to attack at C2.
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Deprotonation/Rearomatization: A base (such as the solvent or counter-ion) removes the proton from the C3 position, restoring the aromaticity of the pyrrole ring and yielding the final product.
Caption: Mechanism of electrophilic C3-bromination.
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine.
Spectroscopic and Spectrometric Data
| Property | Data | Source |
| Molecular Formula | C₇H₄BrClN₂ | [2] |
| Molecular Weight | 231.48 g/mol | [2] |
| Monoisotopic Mass | 229.92464 Da | [2] |
| Appearance | Yellow to white solid | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the N-H proton. The proton at C2 of the pyrrole ring will likely appear as a doublet, coupled to the N-H proton. The two protons on the pyridine ring (at C5 and C6) will appear as doublets due to ortho-coupling. The N-H proton typically appears as a broad singlet.
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¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms of the heterocyclic core. The chemical shifts will be influenced by the electronegativity of the adjacent nitrogen and halogen atoms.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition.
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Molecular Ion Peak: High-resolution mass spectrometry (HRMS) should show a molecular ion peak corresponding to the calculated exact mass of 229.92464 for [M+H]⁺.
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Isotopic Pattern: A key diagnostic feature will be the complex and highly characteristic isotopic pattern of the molecular ion. This pattern arises from the natural abundance of the isotopes of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), resulting in a cluster of peaks for the molecular ion (M, M+2, M+4, M+6).
Chromatographic Analysis
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Thin Layer Chromatography (TLC): Used for rapid monitoring of the reaction progress, allowing for a visual assessment of the consumption of starting material and the formation of the product.
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High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of the purity of the final compound. A single major peak in the chromatogram indicates a high degree of purity.
Safety, Handling, and Storage
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Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Halogenated organic compounds and brominating agents can be toxic and corrosive.
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Handling: Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from direct light.[5]
Conclusion and Outlook
The synthesis of 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine via regioselective bromination is a robust and efficient process. This guide provides the necessary procedural and mechanistic details to enable its successful preparation and characterization. The orthogonal reactivity of the C-Br and C-Cl bonds makes this molecule a highly valuable building block for creating diverse libraries of compounds, particularly through sequential, site-selective palladium-catalyzed cross-coupling reactions. Its utility in the synthesis of novel kinase inhibitors and other potential therapeutic agents underscores its importance in the field of drug discovery.
References
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ACS Combinatorial Science. (2012, May 22). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. Retrieved from [Link]
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